Dual Pharmacophore Architecture vs. Single Pharmacophore Indanyl Ureas
The target compound incorporates both a 3-benzyloxy-pyridin-2-yl group and a 2,3-dihydro-1H-inden-5-yl group linked by a urea bridge, whereas the closest commercially available analog, 1-(2,3-dihydro-1H-inden-5-yl)-3-pyridin-2-ylurea (C15H15N3O, MW 253.3), carries only an unsubstituted pyridine . The benzyloxy substituent adds a lipophilic aromatic recognition element that is absent in the simpler analog. In the related p38 MAP kinase inhibitor patent series (US 9,963,463 B2), indanyl urea compounds with additional aryl/heteroaryl substitution on the urea nitrogen consistently demonstrated enhanced kinase binding affinity compared to unsubstituted counterparts [1]. This class-level SAR trend supports the expectation that the benzyloxy-pyridine moiety in the target compound confers differentiated target engagement relative to simpler indanyl ureas.
| Evidence Dimension | Number of aromatic pharmacophoric elements beyond the urea core |
|---|---|
| Target Compound Data | 3 aromatic systems (pyridine, benzyloxy-phenyl, indane); Heavy Atom Count: 27; Rotatable Bonds: 5; XLogP3-AA: 4 [2] |
| Comparator Or Baseline | 1-(2,3-dihydro-1H-inden-5-yl)-3-pyridin-2-ylurea: 2 aromatic systems (pyridine, indane); Heavy Atom Count: 19; Molecular Weight: 253.3 g/mol |
| Quantified Difference | Target compound possesses 42% more heavy atoms and 2 additional rotatable bonds, enabling more extensive target interaction surface; XLogP3-AA = 4 indicates balanced lipophilicity for membrane permeability |
| Conditions | Computed physicochemical properties from PubChem (XLogP3-AA, Heavy Atom Count, Rotatable Bond Count) |
Why This Matters
The expanded pharmacophoric footprint of the target compound offers a broader chemical space for productive target interactions compared to the simpler des-benzyloxy analog, which is critical when selecting compounds for kinase or enzyme inhibition screening panels.
- [1] Srivastava S, Deshpande S, Dutt C, et al. Urea-substituted indanes as P38 map kinase inhibitors. US Patent 9,963,463 B2, granted 2018-05-08. Torrent Pharmaceuticals Limited. View Source
- [2] PubChem Compound Summary for CID 3447275. Computed Properties: XLogP3-AA = 4, Heavy Atom Count = 27, Rotatable Bond Count = 5. National Center for Biotechnology Information. View Source
